molecular formula C20H20ClN3O B2694986 1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea CAS No. 1351585-16-4

1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea

Cat. No.: B2694986
CAS No.: 1351585-16-4
M. Wt: 353.85
InChI Key: SWODSZSBNWFIJV-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is a synthetic organic compound that features a complex structure with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a dihydroisoquinoline moiety, and a butynyl linkage, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Butynyl Intermediate: The initial step involves the synthesis of a butynyl intermediate through a coupling reaction, such as the Sonogashira coupling, which combines an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Dihydroisoquinoline Moiety: The next step involves the addition of the dihydroisoquinoline group to the butynyl intermediate. This can be achieved through a nucleophilic substitution reaction.

    Urea Formation: Finally, the urea moiety is introduced by reacting the intermediate with an isocyanate or a carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies investigating cellular pathways and mechanisms, especially those involving signal transduction and molecular interactions.

    Industrial Applications: The compound may find use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the dihydroisoquinoline moiety could interact with aromatic residues through π-π stacking. The butynyl linkage provides structural rigidity, influencing the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)amine: Similar structure but with an amine group instead of a urea moiety.

    1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamate: Contains a carbamate group, offering different reactivity and potential biological activity.

Uniqueness

1-(3-chlorophenyl)-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the urea moiety, in particular, may enhance its ability to form hydrogen bonds, influencing its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-18-8-5-9-19(14-18)23-20(25)22-11-3-4-12-24-13-10-16-6-1-2-7-17(16)15-24/h1-2,5-9,14H,10-13,15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWODSZSBNWFIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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